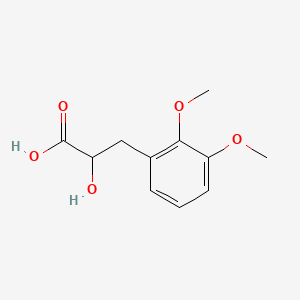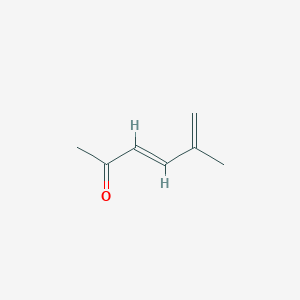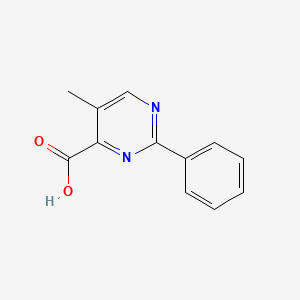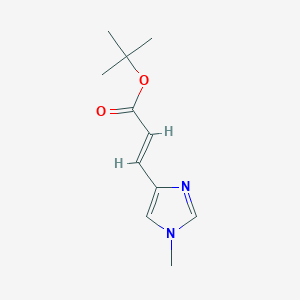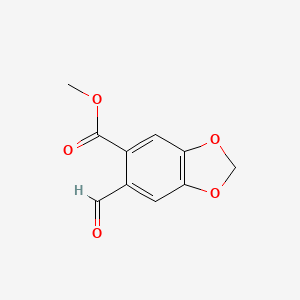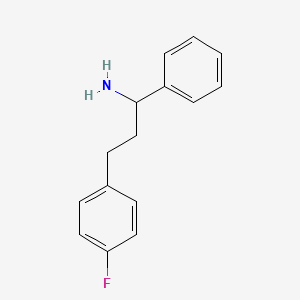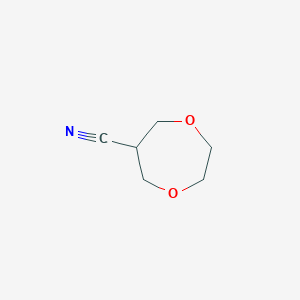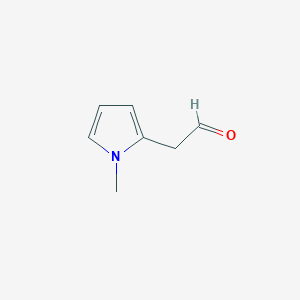
1-methyl-1H-Pyrrole-2-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde is an organic compound with the molecular formula C7H9NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde typically involves the reaction of pyrrole with acetaldehyde under specific conditions. One common method includes the acid-catalyzed reaction of pyrrole with acetaldehyde, resulting in the formation of the desired product . Another approach involves the use of methyl vinyl ketone in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-pyrrol-2-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-pyrrol-2-yl)ethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to changes in protein function and cellular activity .
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2-(Hydroxymethyl)-4-methyl-1H-pyrrole: Similar structure but with a hydroxymethyl group instead of an aldehyde group.
Uniqueness
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde is unique due to the presence of both an aldehyde group and a pyrrole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H9NO |
|---|---|
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
2-(1-methylpyrrol-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H9NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5-6H,4H2,1H3 |
Clave InChI |
UWZCSQCQALWZRE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






